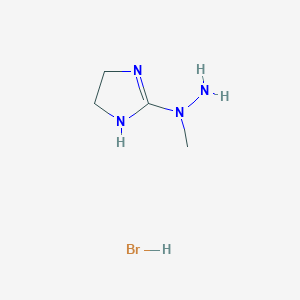

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide

Vue d'ensemble

Description

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that features a hydrazine functional group attached to an imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide typically involves the reaction of 1-methylhydrazine with an appropriate imidazole precursor. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic conditions to form the imidazole ring. The hydrobromide salt is then formed by treating the imidazole derivative with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be critical to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide typically involves the reaction of 1-methylhydrazine with an imidazole precursor. A common method includes cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic conditions to form the imidazole ring. The resulting compound is then treated with hydrobromic acid to produce the hydrobromide salt.

Chemical Formula : C4H11BrN

Molecular Weight : 195.064 g/mol

CAS Number : 55959-80-3

Chemistry

In synthetic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The hydrazine group can be oxidized to form azo or azoxy compounds.

- Reduction : The imidazole ring can be reduced to yield dihydroimidazole derivatives.

- Substitution : It can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biology

The compound is being investigated for its potential as a biochemical probe due to its reactive hydrazine group. This reactivity allows it to interact with biological targets, making it a candidate for studying enzyme activity and protein interactions. Research indicates that it may form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects.

Medicine

In medicinal chemistry, this compound has been explored for its potential therapeutic properties, particularly as an anticancer or antimicrobial agent. Studies have shown promising results in inhibiting the growth of certain cancer cell lines and bacterial strains .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species generation .

Industrial Applications

Beyond academic research, this compound finds applications in the development of new materials such as polymers and coatings. Its unique chemical properties contribute to improved performance characteristics in these materials .

Mécanisme D'action

The mechanism of action of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function or altering their activity. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the imidazole ring.

4,5-Dihydro-1H-imidazole: The imidazole ring without the hydrazine group, used in various synthetic applications.

2-(1-Methylhydrazinyl)pyridine: Another hydrazine derivative with a pyridine ring instead of an imidazole ring.

Activité Biologique

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound features a hydrazine functional group attached to an imidazole ring, which contributes to its reactivity and potential therapeutic applications.

- IUPAC Name : 1-(4,5-dihydro-1H-imidazol-2-yl)-1-methylhydrazine; hydrobromide

- Molecular Formula : C₄H₁₁BrN₄

- Molar Mass : 195.06 g/mol

- Melting Point : 201-204°C

The biological activity of this compound is primarily attributed to the presence of the hydrazine group, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction may lead to alterations in enzyme activity or receptor function, making it a candidate for therapeutic applications.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of hydrazinoimidazolines, including this compound. These compounds have demonstrated significant scavenging activity against free radicals, such as the DPPH radical, and have shown protective effects on oxidatively stressed erythrocytes. The primary hydrazino group is crucial for these antioxidant effects, indicating potential utility in preventing diseases related to oxidative stress .

| Compound | DPPH Scavenging Activity | NO Neutralizing Potency |

|---|---|---|

| Hydrazinoimidazoline 3 | Excellent | Superior to ascorbic acid |

| Hydrazinoimidazoline 2 | Good | Comparable to Trolox |

| Hydrazinoimidazoline 4 | Strong | Effective in GOR scavenging |

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Study on Antioxidant Effects

A study conducted by researchers evaluated various hydrazinoimidazolines, including this compound, for their antioxidant properties. The results indicated that these compounds exhibited superior scavenging abilities compared to traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid .

Research on Anticancer Mechanisms

In another investigation focusing on the anticancer potential of this compound, researchers reported that it effectively inhibited the proliferation of various cancer cell lines. The study highlighted its ability to induce cell cycle arrest and promote apoptosis through mitochondrial pathways .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. It is noted that this compound can be irritating to the eyes and respiratory system. Proper handling protocols must be followed to mitigate these risks .

Propriétés

IUPAC Name |

1-(4,5-dihydro-1H-imidazol-2-yl)-1-methylhydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.BrH/c1-8(5)4-6-2-3-7-4;/h2-3,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBKCBKQDLKTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NCCN1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519981 | |

| Record name | 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55959-80-3 | |

| Record name | 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.